molecular formula C14H18O3 B1323486 6-(4-Ethylphenyl)-6-oxohexanoic acid CAS No. 502651-40-3

6-(4-Ethylphenyl)-6-oxohexanoic acid

Cat. No. B1323486
CAS RN: 502651-40-3
M. Wt: 234.29 g/mol
InChI Key: CFEOGPIWHAUYRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves regioselective chlorination and other reactions that could potentially be applied to the synthesis of 6-(4-Ethylphenyl)-6-oxohexanoic acid. For instance, the first paper discusses the regioselective chlorination of a methyl group in a complex ester, which is a key step in the synthesis of biotin derivatives . This suggests that similar selective chlorination techniques could be used in the synthesis of this compound, although the exact method would depend on the starting materials and desired functional groups.

Molecular Structure Analysis

The second paper provides an analysis of the molecular structure of a compound with a cyclohexene ring and carboxylate ester, using both experimental and theoretical methods . The geometrical parameters from X-ray diffraction (XRD) data and the stability of the molecule from Natural Bond Orbital (NBO) analysis are discussed. These methods could be applied to determine the molecular structure of this compound, which is likely to have a different ring structure but may share some functional groups with the compound studied.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of this compound, but they do provide insights into the reactivity of similar compounds. For example, the third paper describes the synthesis of a compound from a bromophenyl and fluorophenyl precursor, which involves a reaction with ammonium acetate . This indicates that this compound could also undergo reactions with amines, potentially leading to the formation of amides or other nitrogen-containing derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the properties of similar compounds described in the papers. The second paper discusses the use of Fourier-transform infrared spectroscopy (FT-IR), thermogravimetric analysis (TGA), and differential thermal analysis (DTA) to characterize a compound . These techniques could be used to determine the melting point, stability, and functional groups present in this compound. Additionally, the molecular electrostatic potential (MEP) and first hyperpolarizability discussed in the second paper could provide information on the electronic properties and potential applications in nonlinear optics for the compound of interest .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Interconversion : A study discusses the synthesis of 6-aroyl-4-oxohexanoic acids, which are structurally similar to 6-(4-Ethylphenyl)-6-oxohexanoic acid, providing insights into their potential formation and chemical behavior (Short & Rockwood, 1969).
  • Mass Spectrometric Characterization : Research on monocarboxylic acids like 5-oxohexanoic acid and 6-oxoheptanoic acid, which are related to this compound, explored their characterization using mass spectrometry, offering valuable data on their molecular behavior (Kanawati et al., 2007).

Applications in Organic Synthesis

  • Formation in Organic Reactions : The production of 6-(4'-nitrophenyl)-6-oxohexanoic acid as a by-product in the nitration of 2-phenylcyclohexanone provides insight into the formation of similar compounds under specific reaction conditions (Bell, 1978).
  • Use in Biotin Synthesis : The regioselective chlorination of a compound structurally related to this compound has been reported, emphasizing its potential role in the synthesis of biotin, a crucial vitamin (Zav’yalov et al., 2006).

Potential in Medicinal Chemistry

  • Anticonvulsant Properties : A study on anticonvulsant enaminones, which include compounds similar to this compound, revealed their crystal structures and highlighted their potential in medicinal applications (Kubicki et al., 2000).

Mechanism of Action

Target of Action

It is known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The targets in these reactions are typically carbon atoms in organic molecules .

Mode of Action

In the context of SM cross-coupling reactions, the mode of action involves the compound interacting with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 6-(4-Ethylphenyl)-6-oxohexanoic acid are likely related to the SM cross-coupling reactions . These reactions are used to form carbon–carbon bonds, which are fundamental in organic synthesis and can lead to the creation of a wide variety of complex organic compounds .

Pharmacokinetics

It’s worth noting that similar compounds, such as boronic acids and their esters, are only marginally stable in water , which could potentially impact their bioavailability.

Result of Action

The result of the action of this compound would be the formation of new carbon–carbon bonds through SM cross-coupling reactions . This can lead to the synthesis of a wide variety of complex organic compounds .

Action Environment

The action of this compound, like many chemical reactions, can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals . For example, the stability of similar compounds, such as boronic acids and their esters, can be affected by the presence of water .

Safety and Hazards

The safety and hazards associated with a compound also depend on its specific properties. For example, 4-Ethylphenol is considered hazardous by the 2012 OSHA Hazard Communication Standard, with risks including skin burns, eye damage, and respiratory irritation .

Future Directions

Research into compounds like “6-(4-Ethylphenyl)-6-oxohexanoic acid” could focus on understanding their synthesis, properties, and potential applications. For example, there’s interest in how gut-derived compounds like 4-Ethylphenol affect neurological health, which could lead to new treatments for conditions like autism .

properties

IUPAC Name

6-(4-ethylphenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-2-11-7-9-12(10-8-11)13(15)5-3-4-6-14(16)17/h7-10H,2-6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEOGPIWHAUYRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620416
Record name 6-(4-Ethylphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

502651-40-3
Record name 6-(4-Ethylphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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